N-(3,5-dimethoxyphenethyl)oleamide
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Overview
Description
N-(3,5-dimethoxyphenethyl)oleamide is a chemical compound belonging to the class of fatty acid amides. This compound is characterized by the presence of a phenethyl group substituted with two methoxy groups at the 3 and 5 positions, and an oleamide moiety. Fatty acid amides are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenethyl)oleamide typically involves the reaction of 3,5-dimethoxyphenethylamine with oleic acid or its derivatives. The reaction is usually carried out under mild conditions using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenethyl)oleamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The oleamide moiety can be reduced to form the corresponding amine.
Substitution: The phenethyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines and alcohols.
Substitution: Halogenated or nitrated derivatives of the phenethyl group
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in modulating biological pathways and cellular functions.
Medicine: Explored for its neuroprotective and antiepileptic properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
N-(3,5-dimethoxyphenethyl)oleamide exerts its effects through multiple mechanisms:
Calpain Inhibition: It inhibits calpain activity, which is involved in neuronal cell death and excitotoxicity.
Modulation of Neurotransmitter Systems: It affects various neurotransmitter systems, including gamma-aminobutyric acid (GABA) and serotonin receptors.
Inhibition of Fatty Acid Amide Hydrolase (FAAH): It inhibits FAAH, leading to increased levels of endocannabinoids, which have neuroprotective and anti-inflammatory effects
Comparison with Similar Compounds
N-(3,5-dimethoxyphenethyl)oleamide is unique due to its specific substitution pattern and biological activities. Similar compounds include:
N-oleoylethanolamine: Another fatty acid amide with neuroprotective properties.
N-palmitoylethanolamine: Known for its anti-inflammatory effects.
Anandamide: An endocannabinoid with various physiological roles
These compounds share structural similarities but differ in their specific biological activities and mechanisms of action.
Properties
Molecular Formula |
C28H47NO3 |
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Molecular Weight |
445.7 g/mol |
IUPAC Name |
(Z)-N-[2-(3,5-dimethoxyphenyl)ethyl]octadec-9-enamide |
InChI |
InChI=1S/C28H47NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)29-21-20-25-22-26(31-2)24-27(23-25)32-3/h11-12,22-24H,4-10,13-21H2,1-3H3,(H,29,30)/b12-11- |
InChI Key |
HOCMLWROGBYBPA-QXMHVHEDSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)NCCC1=CC(=CC(=C1)OC)OC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCC1=CC(=CC(=C1)OC)OC |
Origin of Product |
United States |
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